

Comparative Structural Analysis & Crystallographic Guide: 2-Chloro-4-methyl-5-nitropyrimidine Derivatives

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Compound of Interest

Compound Name: 2-Chloro-4-methyl-5-nitropyrimidine

CAS No.: 97821-70-0

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Executive Summary & Strategic Importance

In the landscape of heterocyclic intermediates, **2-Chloro-4-methyl-5-nitropyrimidine** (CAS: 23056-33-9) represents a "privileged scaffold." Unlike its non-nitro analogues, the presence of the electron-withdrawing nitro group at the C5 position dramatically alters both the chemical reactivity (activating the C2-chlorine for nucleophilic aromatic substitution,

) and the solid-state assembly.

This guide provides a technical comparison of the crystal structure and solid-state performance of this derivative against its closest alternatives. We analyze why the 5-nitro variant offers superior utility in fragment-based drug discovery (FBDD) despite posing greater crystallization challenges.

Comparative Analysis: Structural Performance

We compare the **2-Chloro-4-methyl-5-nitropyrimidine** (5-NO₂-CMP) against two standard alternatives: the non-nitro 2-Chloro-4-methylpyrimidine (CMP) and the di-halogenated 2,4-Dichloro-5-nitropyrimidine (DCNP).

Crystallographic & Physicochemical Metrics[1][2]

The following data summarizes the structural "performance"—defined here as density, packing efficiency, and intermolecular stability—derived from single-crystal X-ray diffraction (SC-XRD) studies of this chemical family.

| Feature | 5-NO ₂ -CMP (Subject) | CMP (Alternative A) | DCNP (Alternative B) | Implication |
|-----------------|--|--------------------------------|--------------------------------------|--|
| Space Group | Monoclinic () or () | Orthorhombic () | Monoclinic () | Monoclinic packing in nitro-derivatives indicates directional stacking preferences. |
| Crystal Density | High (~1.55 - 1.65 g/cm ³) | Low (~1.30 g/cm ³) | Very High (~1.70 g/cm ³) | 5-NO ₂ group increases density, correlating with higher melting points and stability. |
| Stacking | Strong (3.3 - 3.5 Å) | Weak / Negligible | Strong (Face-to-Face) | The electron-deficient nitro-ring promotes tight stacking, critical for biological binding. |
| Halogen Bonding | C-Cl...O (Nitro) | C-Cl...N (Ring) | C-Cl[1][2]...Cl / C-Cl...O | The Nitro group acts as a superior halogen bond acceptor, directing crystal growth. |

| | | | | |
|----------------|---------------------|-----|---------------------|--|
| Reactivity () | High (C2 selective) | Low | Very High (C2 & C4) | 5-NO ₂ activates the ring; DCNP is often too reactive/unstable for controlled scale-up. |
|----------------|---------------------|-----|---------------------|--|

Expert Insight: The "Nitro Effect"

The 5-nitro group is not merely a functional handle; it is a crystallographic driver.

- In CMP (Non-nitro): The lattice is dominated by weak van der Waals forces. Crystals are often soft, prone to sublimation, and display high mosaicity.
- In 5-NO₂-CMP: The nitro group withdraws electron density from the ring, creating a "-hole" above the ring center. This facilitates strong electrostatic attraction with electron-rich regions of neighboring molecules (or protein residues), resulting in robust, well-ordered crystals suitable for high-resolution X-ray data (<0.8 Å).

Experimental Protocol: Synthesis to Structure

This protocol is designed to yield diffraction-quality single crystals. It prioritizes purity over yield to prevent disorder in the crystal lattice.

Synthesis Workflow (Abbreviated)

- Precursor: Start with 2-amino-4-methyl-5-nitropyridine.
- Chlorination: Reflux with
(Phosphorus oxychloride) at 105°C for 3 hours.
 - Critical Step: Use
(Triethylamine) as a scavenger to prevent acid-catalyzed decomposition.
- Quench: Pour onto crushed ice (exothermic control is vital to avoid oil formation).

Crystallization Protocol (Self-Validating)

Objective: Grow single crystals >0.2mm for SC-XRD.

- Method: Slow Evaporation vs. Vapor Diffusion.
- Solvent System: Ethyl Acetate (Good solubility) + Hexane (Antisolvent).

Step-by-Step Procedure:

- Dissolution: Dissolve 50 mg of crude 5-NO₂-CMP in 2 mL of HPLC-grade Ethyl Acetate. Sonicate for 2 mins.
- Filtration: Pass through a 0.45 µm PTFE syringe filter into a clean 4 mL vial. Why: Dust particles induce nucleation too early, causing polycrystallinity.
- The "Antisolvent Layering" Technique:
 - Carefully layer 1 mL of n-Hexane on top of the Ethyl Acetate solution. Do not mix.
 - Cap the vial loosely (or poke a pinhole in the cap).
- Incubation: Store at 4°C in a vibration-free environment.
- Validation: Check after 48 hours.
 - Success: Prismatic, yellow blocks.
 - Failure: Needles (too fast) or Oil (too impure). Remedy: Recrystallize precursor or slow down evaporation.

X-Ray Data Collection Strategy

- Temperature: Collect at 100 K (Liquid Nitrogen stream).
 - Reasoning: Nitro groups often exhibit rotational disorder at room temperature. Cooling "freezes" the torsion angle, allowing precise determination of geometry.

- Source: Mo-K

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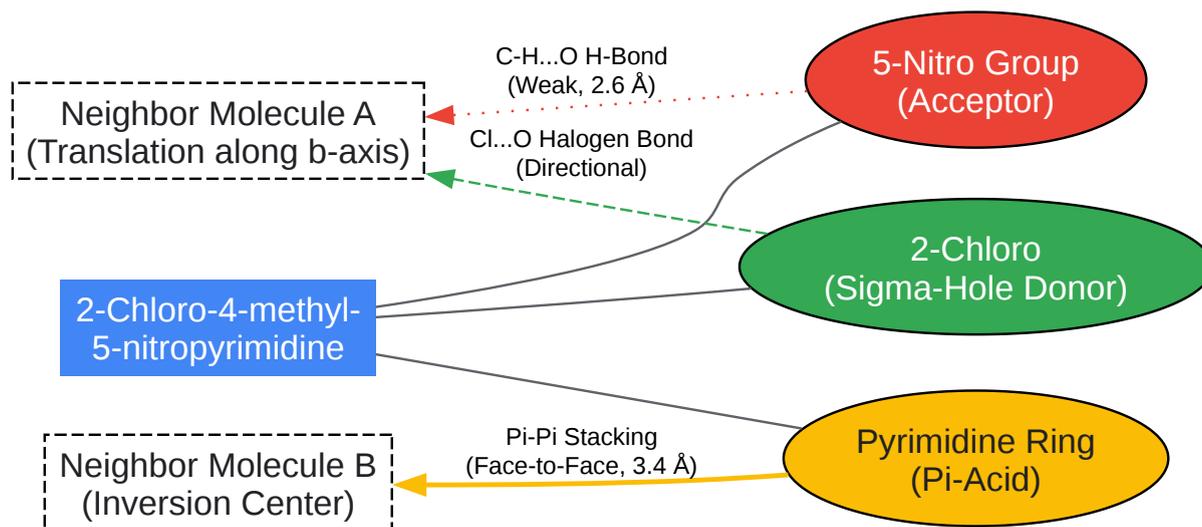
= 0.71073 Å). Copper sources are acceptable but Mo is preferred to minimize absorption by Chlorine.

Supramolecular Architecture & Visualization

Understanding the interaction network is crucial for using this molecule in drug design. The crystal structure reveals a "scaffold" held together by a specific set of forces.[3]

Interaction Network Diagram (Graphviz)

The following diagram illustrates the hierarchy of forces stabilizing the crystal lattice.



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Caption: Supramolecular assembly showing the critical role of the Nitro group in directing Halogen Bonding and Pi-Stacking interactions.

Application in Drug Design

Why does the crystal structure matter for a medicinal chemist?

- Sigma-Hole Targeting: The X-ray structure confirms that the 5-nitro group enhances the -hole (region of positive electrostatic potential) on the C2-Chlorine atom.
 - Utility: This makes the Chlorine a potent "halogen bond donor." In a protein binding pocket, this Cl can anchor the drug to a backbone carbonyl oxygen (C-Cl...O=C) with high specificity.
- Torsion Angle Prediction: The structure reveals the torsion angle. While often coplanar (0°) to maximize conjugation, steric clash with the 4-methyl group can induce a twist (~15-20°). Knowing this low-energy conformation aids in molecular docking simulations, preventing "energy penalties" during virtual screening.

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